molecular formula C19H18N4O5S2 B466434 N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide CAS No. 433258-66-3

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide

Cat. No.: B466434
CAS No.: 433258-66-3
M. Wt: 446.5g/mol
InChI Key: UCVTUFJBKIRJLF-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with aniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or N,N-dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[4-(aminosulfonyl)phenyl]benzenesulfonamide
  • N-{4-[(phenylsulfonyl)amino]phenyl}benzenesulfonamide

Uniqueness

N-[4-(aminosulfonyl)phenyl]-4-[(anilinocarbonyl)amino]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

1-phenyl-3-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c20-29(25,26)17-10-8-16(9-11-17)23-30(27,28)18-12-6-15(7-13-18)22-19(24)21-14-4-2-1-3-5-14/h1-13,23H,(H2,20,25,26)(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVTUFJBKIRJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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